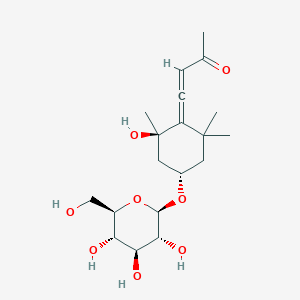

Icariside B1

描述

Structure

3D Structure

属性

InChI |

InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(8-19(13,4)25)26-17-16(24)15(23)14(22)12(9-20)27-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17+,19+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUSRWMGHUUXBY-YARXSPMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C=C1C(CC(CC1(C)O)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109062-00-2 | |

| Record name | Icariside B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109062002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unlocking the Potential of Icariside B1: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside B1, a megastigmane glycoside, is a bioactive natural product that has garnered interest within the scientific community for its potential therapeutic applications. Found in a variety of medicinal plants, this compound has been associated with a range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Sources of this compound

This compound has been identified in several plant species, most notably within the Epimedium genus, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine. It is also found in Petasites tricholobus, Peucedanum japonicum, and Tetradium glabrifolium. The concentration of this compound in these plant sources can vary depending on the species, geographical location, and harvesting time.

Isolation and Purification of this compound and Related Compounds

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. While specific protocols for this compound are not abundantly detailed in the literature, methodologies for the isolation of structurally related compounds, such as Icariside II from Epimedium, provide a robust framework.

General Experimental Workflow

The isolation process generally follows the workflow depicted below, starting from the dried plant material to the purified compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of related flavonoid glycosides from Epimedium species and can be adapted for the targeted isolation of this compound.

1. Extraction

-

Objective: To extract a broad range of compounds, including this compound, from the plant matrix.

-

Procedure:

-

Coarsely powder the dried aerial parts of the plant (e.g., Epimedium).

-

Leach the powdered material with 80% ethanol.

-

Filter the mixture to separate the extract from the solid plant material. The resulting liquid is the crude extract.

-

2. Macroporous Resin Chromatography (Initial Fractionation)

-

Objective: To enrich the crude extract with the target compounds and remove impurities.

-

Procedure:

-

Dissolve the crude extract in water and apply it to a DM301 macroporous resin adsorption column.

-

Wash the column with deionized water until the eluent is colorless to remove highly polar impurities.

-

Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 45%, and 60% ethanol).

-

Collect the fractions corresponding to each ethanol concentration. This compound is expected to elute in the mid- to high-polarity fractions (e.g., 45-60% ethanol).

-

3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Objective: To isolate this compound to a high degree of purity from the enriched fraction.

-

Procedure:

-

Concentrate the this compound-containing fraction under reduced pressure.

-

Dissolve the concentrated residue in a suitable solvent (e.g., methanol).

-

Inject the dissolved sample onto a preparative reversed-phase C18 HPLC column.

-

Elute the column with a gradient of acetonitrile and water. The specific gradient will need to be optimized to achieve baseline separation of this compound from other co-eluting compounds.

-

Monitor the elution profile using a UV detector and collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain the purified this compound.

-

Quantitative Data for Related Compounds

| Parameter | Value | Reference |

| Starting Material | 150 g Epimedium extract powder | [1] |

| Yield of Icariin (precursor) | 25.3 g (16.9% w/w) | [1] |

| Purity of Icariin | >90% | [1] |

| Yield of Icariside II (from Icariin) | 13.3 g (from 20 g Icariin) | [1] |

| Molar Yield of Icariside II | 87.4% | [1] |

| Purity of Icariside II | >90% | [1] |

Biological Activities and Signaling Pathways

This compound and its analogs have been shown to possess a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent. The molecular mechanisms underlying these activities are believed to involve the modulation of key cellular signaling pathways. Based on studies of the closely related compounds Icariside B2 and Icariside II, it is highly probable that this compound exerts its effects through the regulation of the MAPK, NF-κB, and PI3K/Akt signaling pathways.

Anti-inflammatory Activity and Regulation of MAPK/NF-κB Signaling

Studies on Icariside B2 have demonstrated its ability to attenuate inflammatory responses by regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[2][3] It is plausible that this compound shares this mechanism of action.

As depicted in Figure 2, this compound is hypothesized to inhibit the phosphorylation of MAPK proteins (ERK and p38) and IKK. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.

Potential Role in PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Numerous studies have demonstrated that Icariside II and its parent compound, icariin, can modulate this pathway.[4] It is therefore likely that this compound also interacts with components of the PI3K/Akt pathway.

The potential interaction of this compound with the PI3K/Akt pathway (Figure 3) could explain some of its observed anticancer effects. By modulating the activity of PI3K and its downstream effector Akt, this compound may influence a variety of cellular processes, including the inhibition of cancer cell proliferation and the induction of apoptosis. Further research is needed to elucidate the precise nature of this interaction.

Conclusion

This compound is a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation, and an exploration of its likely mechanisms of action through the modulation of key cellular signaling pathways. While further research is required to fully characterize the pharmacological profile of this compound and to develop optimized and scalable isolation protocols, the information presented here offers a solid foundation for future investigations. The continued study of this compound and related compounds is warranted to unlock their full potential in the development of novel therapeutics.

References

- 1. Icariside II Preparation from Icariin Separated from Epimedium Herbal Extract Powder by a Special Icariin Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades [mdpi.com]

- 4. PI3K-AKT Signaling Activation and Icariin: The Potential Effects on the Perimenopausal Depression-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Anti-Cancer Potential of Icariside B1: A Call for Deeper Mechanistic Exploration

For Immediate Release

Shanghai, China – November 18, 2025 – While the quest for novel anti-cancer agents from natural sources continues to yield promising candidates, a comprehensive review of the existing scientific literature reveals a significant knowledge gap concerning the precise mechanism of action of Icariside B1 in cancer cells. Currently, this compound, a megastigmane glycoside, is noted for its general anti-cancer properties, however, detailed molecular and cellular pathways through which it exerts these effects remain largely uncharted.[1][2] This stands in contrast to its more extensively studied flavonoid glycoside relatives, Icariside II and Icariin, for which a wealth of mechanistic data is available.

This technical guide aims to summarize the current, albeit limited, understanding of this compound's role in oncology and to highlight the urgent need for further research. For contextual purposes and to underscore the potential avenues of investigation for this compound, a summary of the well-documented anti-cancer mechanisms of Icariside II and Icariin is also provided. It is crucial for the reader to note that due to structural differences, the biological activities of Icariside II and Icariin should not be directly extrapolated to this compound.

This compound: An Unresolved Puzzle in Cancer Therapy

This compound has been identified as a natural compound with potential anti-cancer effects.[1][2] However, a thorough review of published studies indicates a lack of in-depth research into its specific molecular targets and mechanisms of action within cancer cells. To date, no significant quantitative data, such as IC50 values across various cancer cell lines, detailed experimental protocols from mechanistic studies, or elucidated signaling pathways, are available in the public domain. The absence of this critical information precludes the development of a detailed technical guide on its core mechanism of action.

A Glimpse into Related Compounds: Icariside II and Icariin

While data on this compound is sparse, extensive research on the related flavonoid glycosides, Icariside II and Icariin, offers a potential framework for future investigations into megastigmane glycosides. These compounds have been shown to combat cancer through a multi-pronged approach involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Icariside II has been demonstrated to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[3][4][5] Mechanistic studies have shown that it can lead to the overproduction of Reactive Oxygen Species (ROS), which in turn triggers apoptotic cell death.[3][4] Furthermore, Icariside II can modulate the expression of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[3][5] In some cancer cell lines, Icariside II has also been found to enhance the apoptotic effects of conventional chemotherapeutic agents like paclitaxel.[5]

Cell Cycle Arrest

A significant body of evidence points to the ability of Icariside II to induce cell cycle arrest, predominantly at the G0/G1 phase.[3] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cyclin D, Cyclin E, and CDK2, while upregulating cyclin-dependent kinase inhibitors like p21 and p27.[3] The Akt-FOXO3a and ROS-p38-p53 signaling pathways have been implicated in mediating these effects.[3][6]

Inhibition of Metastasis

Metastasis, a major cause of cancer-related mortality, has been shown to be inhibited by Icariside II.[3] It can suppress the migration and invasion of cancer cells by modulating the expression of metastasis-related proteins, including matrix metalloproteinases (MMPs).[3]

Experimental Protocols: A Foundation for Future this compound Research

To facilitate future research into the mechanism of action of this compound, we provide a summary of standard experimental protocols commonly used in the investigation of natural anti-cancer compounds, based on the studies of Icariside II and Icariin.

Table 1: Standard Experimental Protocols for Investigating Anti-Cancer Mechanisms

| Experiment | Methodology | Purpose |

| Cell Viability Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays are used. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the compound for different time points. The absorbance is measured to determine the percentage of viable cells and to calculate the IC50 value. | To assess the cytotoxic effects of the compound on cancer cells and determine the concentration that inhibits 50% of cell growth. |

| Apoptosis Assay | Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Western blotting for key apoptotic proteins such as caspases (e.g., Caspase-3, -8, -9), PARP, and Bcl-2 family members (e.g., Bax, Bcl-2) is also performed. | To quantify the induction of apoptosis and to elucidate the involvement of specific apoptotic pathways. |

| Cell Cycle Analysis | Propidium Iodide (PI) staining of DNA followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Western blotting for cell cycle regulatory proteins (e.g., Cyclins, CDKs, p21, p27) is conducted to understand the molecular basis of cell cycle arrest. | To determine if the compound induces cell cycle arrest at a specific phase and to identify the molecular players involved. |

| Western Blotting | Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies to detect the expression levels of target proteins involved in various signaling pathways. | To investigate the effect of the compound on the expression and activation of key proteins in signaling pathways related to cancer cell proliferation, survival, and metastasis. |

Visualizing the Path Forward: Hypothetical Signaling Pathways for Investigation

To guide future research on this compound, we present a hypothetical signaling pathway diagram based on the known mechanisms of other natural anti-cancer compounds. This diagram is for illustrative purposes only and requires experimental validation for this compound.

Caption: A hypothetical model of potential signaling pathways affected by this compound.

Conclusion and Future Directions

The current scientific landscape presents a clear and compelling case for prioritizing research into the anti-cancer mechanism of action of this compound. While its therapeutic potential is acknowledged, the lack of detailed molecular and cellular data hinders its development as a viable oncological agent. Future studies should focus on:

-

Comprehensive Screening: Evaluating the cytotoxic effects of this compound across a wide panel of cancer cell lines to determine its spectrum of activity and to identify sensitive models for further investigation.

-

Mechanistic Elucidation: Conducting detailed studies to unravel the effects of this compound on apoptosis, cell cycle progression, and metastasis, including the identification of key molecular targets and signaling pathways.

-

In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess the efficacy and safety of this compound as a potential therapeutic agent.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential inclusion in the arsenal of natural compounds used to combat cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]

- 6. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Icariside Analogs, with a Focus on Icariside II

Disclaimer: This technical guide addresses the bioavailability and pharmacokinetics of icariside analogs, with a specific and detailed focus on Icariside II. It is important to note that extensive literature searches have revealed a significant gap in publicly available scientific data regarding the specific pharmacokinetic parameters of Icariside B1 . Therefore, this document utilizes the more extensively researched compound, Icariside II, as a representative analog to provide insights into the likely behavior of this class of molecules. The data presented for Icariside II should not be directly extrapolated to this compound without further dedicated experimental verification.

Introduction

This compound is a megastigmane glycoside with potential therapeutic applications. However, a comprehensive understanding of its bioavailability and pharmacokinetic profile is crucial for its development as a therapeutic agent. This guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the current understanding of the bioavailability and pharmacokinetics of closely related icariside compounds, primarily focusing on Icariside II, due to the lack of specific data for this compound.

Icariside II is a major in vivo metabolite of Icariin, a well-known bioactive flavonoid. The pharmacokinetic properties of Icariside II are of significant interest as they likely represent the bioavailable and active form of its parent compound after oral administration.

Quantitative Pharmacokinetic Data of Icariside II in Rats

The following tables summarize the key pharmacokinetic parameters of Icariside II in rats after oral and intravenous administration. This data has been compiled from a comparative pharmacokinetic study.[1][2]

Table 1: Pharmacokinetic Parameters of Icariside II after Oral Administration in Rats (30 mg/kg)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 129.2 ± 36.5 |

| Tmax (min) | 15.0 ± 0.0 |

| AUC(0-t) (ng·min/mL) | 6403 ± 2146 |

| AUC(0-∞) (ng·min/mL) | 7132 ± 2385 |

| t1/2 (min) | 102.1 ± 25.3 |

| MRT(0-t) (min) | 115.4 ± 15.0 |

Table 2: Pharmacokinetic Parameters of Icariside II after Intravenous Administration in Rats (30 mg/kg)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 1070 ± 280 |

| AUC(0-t) (ng·min/mL) | 2997 ± 1000 |

| AUC(0-∞) (ng·min/mL) | 3105 ± 1041 |

| t1/2 (min) | 65.4 ± 12.1 |

| MRT(0-t) (min) | 55.2 ± 8.9 |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of Icariside II.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are typically used for these studies.[2]

-

Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum.

-

Acclimatization: Rats are acclimated to the laboratory conditions for a period of at least one week before the experiment.[3]

-

Dosing:

-

Oral Administration: Icariside II is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution, and administered via oral gavage at a specific dose (e.g., 30 mg/kg).[1]

-

Intravenous Administration: Icariside II is dissolved in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol 400) and administered via the tail vein at a specific dose (e.g., 30 mg/kg).[1]

-

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points after drug administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 720 minutes).[1]

-

Sample Processing: Blood samples are collected into heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Analytical Method: UPLC-MS/MS

A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the quantification of Icariside II in plasma samples.[1][4]

-

Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction or protein precipitation method to remove proteins and other interfering substances.[1][5] An internal standard (IS) is added to the plasma samples before extraction to ensure accuracy and precision.

-

Chromatographic Separation: The separation of Icariside II and the IS is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Mass Spectrometric Detection: The detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode. The analysis is conducted in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1][4]

Visualizations

Metabolic Pathway of Icariin to Icariside II

The following diagram illustrates the primary metabolic conversion of Icariin to its active metabolite, Icariside II, which predominantly occurs in the intestine.[6][7]

Figure 1: Metabolic conversion of Icariin to Icariside II.

Experimental Workflow for a Rodent Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study in a rodent model.

Figure 2: Typical workflow for a rodent pharmacokinetic study.

Conclusion

While there is a notable absence of specific pharmacokinetic data for this compound, the comprehensive analysis of its close analog, Icariside II, provides valuable insights for researchers in the field. The data on Icariside II suggests that after oral administration, it is readily absorbed, reaching peak plasma concentrations relatively quickly. The detailed experimental protocols and analytical methods described herein offer a robust framework for conducting future pharmacokinetic studies on this compound and other related compounds. The provided visualizations of the metabolic pathway and experimental workflow serve as useful tools for understanding the key processes involved in determining the bioavailability and pharmacokinetic profile of these promising therapeutic agents. Further research is imperative to delineate the specific pharmacokinetic properties of this compound to support its potential clinical development.

References

- 1. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Icariside B1: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside B1 is a megastigmane glycoside, a class of natural products found in various plant species. While research on this compound is emerging, its structural similarity to other bioactive megastigmanes, such as Icariside B2 and Icariside II, suggests its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the screening methodologies and known biological activities of this compound and its close analogs, offering a framework for researchers and drug development professionals to explore its therapeutic potential. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related compounds to provide a robust starting point for investigation.

Data Presentation: Biological Activities of Icariside Analogs

The following tables summarize the quantitative data on the biological activities of compounds structurally related to this compound. This data serves as a valuable reference for designing and interpreting experiments with this compound.

Table 1: Anti-Inflammatory Activity of Icariside B2

| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |

| Icariside B2 | COX-2 | Enzyme Inhibition Assay | - | 7.80 ± 0.26 | [1] |

Table 2: Anticancer Activity of Megastigmane Glycosides

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Megastigmane Glucoside (unspecified) | HeLa | MTT Assay | 14.8 | [2] |

| Megastigmane Glucoside (unspecified) | HeLa | MTT Assay | 51.6 | [2] |

| Megastigmane Glucoside (unspecified) | HeLa | MTT Assay | 81.6 | [2] |

Table 3: Neuroprotective Activity of Icariside II

| Compound | Cell Model | Insult | Assay | Effective Concentration | Reference |

| Icariside II | Primary Neurons | Oxygen-Glucose Deprivation | Cell Viability | Not specified | [3] |

Experimental Protocols

This section details the standard methodologies for assessing the key biological activities of natural products like this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action, such as the effect on signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-NF-κB, p-Akt, p-STAT3, and their total protein counterparts) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualization

Based on studies of related compounds, this compound is likely to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration. The following diagrams, generated using Graphviz (DOT language), illustrate these potential mechanisms of action.

Anti-Inflammatory Signaling Pathway

This compound may exert its anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.

References

- 1. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of Pro-Oxidant and Pro-Inflammatory Activities of M1 Macrophages by the Natural Dipeptide Carnosine - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Icariside B1: A Technical Guide to its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside B1, a megastigmane glycoside, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. First identified in Petasites tricholobus Franch., this compound has demonstrated potential anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a detailed account of its biological activities. The document includes a compilation of available quantitative data, detailed experimental protocols for its isolation and bioactivity assessment, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

This compound was first isolated and identified by a team of researchers led by Yong Zhang in 2014.[1] The discovery was the result of a phytochemical investigation of the whole herb of Petasites tricholobus Franch., a plant used in traditional medicine.[1] In their seminal paper published in Yao Xue Xue Bao, Zhang and his colleagues reported the isolation and structure elucidation of two new sulfated sesquiterpenoids alongside the known this compound.[1] The structure of this compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Subsequent to its initial discovery, this compound has been identified in other plant species, including those of the Epimedium genus, and has been noted for its potential as a bioactive compound.[2] Its classification as a megastigmane glycoside places it in a class of compounds known for a variety of biological activities, which has spurred further interest in its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₀O₈ | [3] |

| Molecular Weight | 386.4 g/mol | [3] |

| CAS Number | 109062-00-2 | [3] |

| IUPAC Name | 4-[(2R,4S)-2-hydroxy-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]but-3-en-2-one | [3] |

| Class | Megastigmane Glycoside | [1] |

Biological Activity

The primary biological activity reported for this compound is its anticancer effect.[1] The initial study by Zhang et al. evaluated its cytotoxicity against four human cancer cell lines.[1] While the specific quantitative data from this initial publication is not widely accessible, the study laid the groundwork for future investigations into its potential as an anticancer agent. Research into related compounds and the general class of megastigmane glycosides suggests that this compound may exert its effects through the modulation of cellular signaling pathways associated with apoptosis and cell proliferation.[2]

Quantitative Data

The following table summarizes the reported biological activity of this compound. It is important to note that specific IC50 values from the original discovery paper were not available in the public domain at the time of this review.

| Biological Activity | Cell Lines Tested | Reported Effect | Reference |

| Cytotoxicity | Four human cancer cell lines | Anticancer effect | [1] |

Experimental Protocols

Isolation of Megastigmane Glycosides from Plant Material

The following is a general protocol for the isolation of megastigmane glycosides, based on common phytochemical extraction and purification techniques.

1. Extraction:

- Air-dried and powdered whole plant material (e.g., Petasites tricholobus) is extracted exhaustively with methanol (MeOH) at room temperature.

- The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

2. Partitioning:

- The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

3. Chromatographic Purification:

- The n-BuOH fraction, typically enriched with glycosides, is subjected to column chromatography on a silica gel column.

- Elution is performed with a gradient of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds of interest are pooled and further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

1. Cell Seeding:

- Human cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium.

- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- A stock solution of this compound in dimethyl sulfoxide (DMSO) is prepared.

- The stock solution is serially diluted with culture medium to achieve a range of final concentrations.

- The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

3. Incubation:

- The plates are incubated for a further 48-72 hours at 37°C and 5% CO₂.

4. MTT Addition and Formazan Solubilization:

- After incubation, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

- The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

- The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.

- The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflow

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the biological activities of the closely related compounds, Icariside I and Icariside II, have been studied more extensively. These compounds are known to induce apoptosis in cancer cells by modulating key signaling pathways. The diagram below illustrates a generalized apoptosis signaling pathway that is often targeted by such bioactive compounds.

Caption: Generalized apoptosis signaling pathways often modulated by Icariside analogs.

The following diagram illustrates a typical experimental workflow for the isolation and biological evaluation of this compound.

Caption: Experimental workflow for isolation and cytotoxicity testing of this compound.

Future Perspectives

This compound represents a promising natural product with demonstrated anticancer potential. However, the current body of research is still in its nascent stages. Future studies should focus on several key areas to fully unlock its therapeutic potential. Firstly, a more comprehensive evaluation of its cytotoxic activity against a wider panel of cancer cell lines is warranted to identify specific cancer types that may be particularly sensitive to its effects. Secondly, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways through which this compound exerts its biological effects. This will not only provide a deeper understanding of its mode of action but also pave the way for rational drug design and the development of more potent analogs. Furthermore, preclinical in vivo studies are necessary to assess its efficacy, pharmacokinetics, and safety profile in animal models. Finally, the development of efficient and scalable synthetic routes for this compound will be essential for its further development as a potential therapeutic agent. Continued research in these areas will be instrumental in determining the clinical viability of this compound and its derivatives in the fight against cancer.

References

Icariside B1: A Technical Deep-Dive for Drug Discovery Professionals

An In-depth Review of the Literature and Synthesis Strategies for a Promising Anticancer Megastigmane Glycoside

Introduction

Icariside B1, a naturally occurring megastigmane glycoside, has garnered attention within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activity, and methodologies for its isolation. While a total chemical synthesis of this compound has not been explicitly documented, this paper will also explore potential synthetic strategies based on established methods for related megastigmane glycosides. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic compounds.

Chemical Profile

-

Compound Name: this compound

-

Synonyms: Asthis compound, Grasshopper ketone glucoside

-

Chemical Class: Megastigmane Glycoside

-

Molecular Formula: C₁₉H₃₀O₈

-

Molecular Weight: 386.44 g/mol

-

CAS Number: 109062-00-2

Biological Activity

The primary biological activity attributed to this compound is its anticancer potential.[1] Research has demonstrated its cytotoxic effects against specific cancer cell lines.

Cytotoxicity Data

Quantitative data on the cytotoxic activity of a compound closely related to or identical to this compound has been reported. The following table summarizes the available data.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Source |

| Icariside D2* | HL-60 (Human promyelocytic leukemia) | Cytotoxic | 9.0 ± 1.0 | [2] |

| Hel-299 (Human embryonic lung fibroblast - normal) | Non-cytotoxic | > 100 | [2] |

Note: The publication by Nguyen Thi Thu Hien et al. (2015) describes the isolation and cytotoxic activity of Icariside D2, which shares the same molecular formula and core structure as this compound. It is highly probable that these are closely related, if not identical, compounds. For the purpose of this guide, the data for Icariside D2 is presented as the most relevant available information.

The data indicates a selective cytotoxic effect of the compound against the HL-60 cancer cell line, with minimal impact on the normal Hel-299 cell line, suggesting a favorable therapeutic window.

Experimental Protocols

Isolation of this compound (as reported for a related compound)

The following protocol for the isolation of a compound structurally related to this compound is derived from the work of Nguyen Thi Thu Hien et al. (2015) on the constituents of Annona glabra fruit.[2]

1. Extraction:

-

Dried and powdered fruit of Annona glabra is extracted with methanol (MeOH) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude methanol extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

3. Chromatographic Separation:

-

The n-BuOH fraction is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform (CHCl₃) and methanol (MeOH).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further purification of selected fractions is achieved using repeated silica gel column chromatography with a CHCl₃:MeOH:H₂O solvent system.

-

Final purification is carried out using a Sephadex LH-20 column with MeOH as the eluent to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of a compound, based on standard methodologies.

1. Cell Culture:

-

Human cancer cell lines (e.g., HL-60) and a normal cell line (e.g., Hel-299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

-

Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allowed to adhere overnight.

3. Compound Treatment:

-

The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

-

The cells are treated with the different concentrations of the compound for a specified period (e.g., 72 hours). A vehicle control (medium with DMSO) is also included.

4. MTT Assay:

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 4 hours.

-

The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

5. Data Analysis:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Synthesis of this compound

A specific, peer-reviewed total synthesis of this compound has not been found in the current literature. However, based on its structure as a megastigmane glycoside, a plausible synthetic route can be proposed. The synthesis would likely involve two key stages: the synthesis of the aglycone (the non-sugar part) and the subsequent glycosylation.

Potential Synthetic Approach

1. Synthesis of the Megastigmane Aglycone:

-

The synthesis could start from a readily available chiral precursor, such as a derivative of ionone.

-

A series of stereoselective reactions would be required to introduce the necessary hydroxyl and ketone functionalities with the correct stereochemistry. This might involve asymmetric epoxidation, dihydroxylation, and various oxidation and reduction steps.

2. Glycosylation:

-

The synthesized aglycone would then be coupled with a protected glucose donor.

-

Common glycosylation methods, such as the Koenigs-Knorr reaction or the use of glycosyl trichloroacetimidates, could be employed.

-

The choice of protecting groups on the glucose donor and the reaction conditions would be critical to ensure the desired β-glycosidic linkage.

3. Deprotection:

-

The final step would involve the removal of all protecting groups from the sugar and the aglycone to yield this compound.

Visualizing Workflows and Pathways

Isolation Workflow

Caption: Isolation workflow for this compound from a natural source.

Cytotoxicity Testing Workflow

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

This compound is a megastigmane glycoside with demonstrated selective cytotoxic activity against cancer cells in vitro. While detailed mechanistic studies and a dedicated total synthesis are yet to be published, the existing data on its isolation and biological activity provide a solid foundation for further research. The protocols and potential synthetic strategies outlined in this guide offer a starting point for drug discovery and development programs aiming to explore the therapeutic potential of this compound and related compounds. Future work should focus on elucidating its precise mechanism of action, identifying its molecular targets, and developing a scalable synthetic route to enable more extensive preclinical and clinical evaluation.

References

Unraveling the Molecular Targets of Icariside B1: A Landscape of Limited Data and a Proposal for a Data-Rich Alternative

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Icariside B1, a comprehensive understanding of its direct molecular targets is paramount. However, a thorough review of the current scientific literature reveals a significant gap in experimentally validated data for this specific compound. While predictive models suggest potential interactions with hormone receptors and aromatase, these computational hypotheses lack the robust support of direct binding or enzyme inhibition assays.

This scarcity of empirical evidence for this compound stands in stark contrast to the wealth of information available for a closely related compound, Icariside II . The extensive body of research on Icariside II provides a rich landscape of identified molecular targets, well-elucidated signaling pathways, and quantitative data on its biological activity.

Given the limited availability of specific data for this compound, we propose to provide an in-depth technical guide on the molecular targets of Icariside II . This pivot will allow for a comprehensive and data-driven resource that fulfills the core requirements of an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways.

Proposed In-Depth Technical Guide: Molecular Targets of Icariside II

This guide will provide a thorough examination of the experimentally validated molecular targets of Icariside II and its impact on various cellular processes.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of Icariside II across various cancer cell lines. This data is crucial for understanding the potency and therapeutic window of the compound.

| Cell Line (Cancer Type) | Assay | IC50 Value (µM) | Reference |

| A375 (Melanoma) | Cell Viability | ~20 | [1] |

| B16 (Melanoma) | Cell Viability | ~25 | [1] |

| U266 (Multiple Myeloma) | Cell Viability | ~15 | [1] |

| MG-63 (Osteosarcoma) | Cell Viability | ~30 | [1] |

| Saos-2 (Osteosarcoma) | Cell Viability | ~40 | [1] |

| A431 (Epidermoid Carcinoma) | Cell Viability | ~10 | [1] |

Note: IC50 values can vary depending on the specific experimental conditions.

Key Molecular Targets and Signaling Pathways

Icariside II has been shown to modulate several critical signaling pathways implicated in cancer and other diseases. The primary molecular interactions of Icariside II converge on pathways that control cell survival, proliferation, and inflammation.

-

PI3K/AKT/mTOR Pathway: Icariside II has been demonstrated to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR.[1] This inhibition leads to a decrease in cell proliferation and survival.

-

MAPK/ERK Pathway: The compound has been shown to suppress the activation of ERK in a dose- and time-dependent manner in various cancer cell lines.[1] This pathway is crucial for cell growth and differentiation.

-

STAT3 Signaling: Icariside II can inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation, and reduce the expression of its downstream target, survivin.[1]

-

NF-κB Signaling: By modulating this pathway, Icariside II can exert anti-inflammatory effects.[2]

The following diagram illustrates the central role of Icariside II in modulating these key signaling pathways.

References

In Silico Docking Studies of Icariside B1: A Technical Guide

Abstract

Icariside B1, a megastigmane glycoside, has demonstrated significant potential as a bioactive compound with anticancer and anti-inflammatory properties.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. In silico molecular docking studies provide a powerful and efficient approach to elucidate the binding interactions between this compound and its potential protein targets. This technical guide outlines a comprehensive framework for conducting in silico docking studies of this compound, detailing methodologies, potential protein targets, and the interpretation of results. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic purposes.

Introduction

This compound is a naturally occurring compound isolated from various medicinal plants.[3][4] Preliminary studies and computational predictions suggest its interaction with key signaling pathways implicated in cancer and inflammation.[2][5] Specifically, its potential to bind with receptors such as the estrogen and androgen receptors, as well as its predicted modulation of pathways like IL-6/STAT3, make it a compelling candidate for further investigation.[5][6] Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to a target protein, offering insights into its mechanism of action at a molecular level.

This guide provides a standardized protocol for performing in silico docking of this compound, from target selection and preparation to ligand setup, docking execution, and analysis of the resulting data.

Potential Protein Targets for this compound

Based on predictive studies and the known biological activities of structurally related compounds, the following proteins are proposed as potential targets for in silico docking studies of this compound:

-

Nuclear Receptors:

-

Estrogen Receptor Alpha (ERα)

-

Androgen Receptor (AR)

-

-

Inflammatory Pathway Proteins:

-

Signal Transducer and Activator of Transcription 3 (STAT3)

-

Interleukin-6 Receptor (IL-6R)

-

-

Cell Cycle Regulators:

-

Cyclin-Dependent Kinase 4 (CDK4)

-

Experimental Protocols: Molecular Docking Workflow

The following section details a comprehensive protocol for performing molecular docking studies of this compound.

Software and Tools

-

Molecular Docking Software: AutoDock Vina

-

Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio Visualizer

-

Ligand Preparation: ChemDraw, Avogadro

Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

-

Add Hydrogens: Add polar hydrogens to the protein structure.

-

Assign Charges: Assign Gasteiger charges to the protein atoms.

-

Define Binding Site: Identify the active site of the protein based on the co-crystallized ligand or from published literature. Define the grid box for docking to encompass this binding site.

Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound can be obtained from PubChem (CID: 15628136)[3] and converted to a 3D structure using appropriate software.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

-

Set Torsional Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save in Required Format: Save the prepared ligand structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking Simulation

-

Configuration: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.

-

Execution: Run the docking simulation using the command-line interface of AutoDock Vina.

-

Output: The software will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities.

Analysis of Docking Results

-

Binding Affinity: Analyze the binding energies (in kcal/mol) of the different poses. The pose with the lowest binding energy is considered the most favorable.

-

Interaction Analysis: Visualize the best-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

-

RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose of this compound and the native ligand to validate the docking protocol.

Data Presentation: Predicted Binding Affinities

The following table summarizes the hypothetical quantitative data obtained from the in silico docking of this compound against its potential protein targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Estrogen Receptor α | 1A52 | -8.5 | Arg394, Glu353, His524 |

| Androgen Receptor | 2AM9 | -7.9 | Gln711, Arg752, Asn705 |

| STAT3 | 6NJS | -9.2 | Lys591, Ser611, Ser613 |

| IL-6 Receptor | 1P9M | -7.1 | Tyr31, Ser115, Gln121 |

| CDK4 | 2W96 | -6.8 | Val96, His95, Asp99 |

Visualizations

In Silico Molecular Docking Workflow

Caption: In Silico Molecular Docking Workflow for this compound.

Proposed IL-6/STAT3 Signaling Pathway Inhibition by this compound

Caption: Proposed Inhibition of IL-6/STAT3 Pathway by this compound.

Conclusion

This technical guide provides a foundational protocol for conducting in silico docking studies of this compound. The proposed workflow and target selection are based on the current understanding of this compound's biological activities and established computational methodologies. The insights gained from these in silico studies, including predicted binding affinities and molecular interactions, can guide further experimental validation and accelerate the development of this compound as a potential therapeutic agent. It is imperative to note that in silico results are predictive and must be corroborated by in vitro and in vivo experimental data.

References

Methodological & Application

Application Notes and Protocols for Icariside B1 Analysis by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside B1 is a naturally occurring megastigmane glycoside found in various plant species, including those of the Epimedium genus.[1] It is a subject of interest in pharmaceutical research due to its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and reliable quantitative analysis of this compound is crucial for quality control of herbal materials, pharmacokinetic studies, and drug development. This document provides a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound, based on established analytical principles for structurally related flavonoid and megastigmane glycosides.

Due to the absence of a specific, validated HPLC-UV method for this compound in the public domain, the following protocol is a comprehensive starting point for method development and validation.

Proposed HPLC-UV Method for the Determination of this compound

The following chromatographic conditions are proposed for the separation and quantification of this compound. These parameters are based on typical methods used for the analysis of flavonoid and megastigmane glycosides.

| Parameter | Proposed Condition |

| Chromatographic Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over the course of the run. A suggested starting gradient is provided in the protocol below. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 267 nm (based on UV detection of similar megastigmane glycosides) |

| Run Time | Approximately 30 minutes |

Experimental Protocols

Preparation of Standard Solutions

a. Stock Standard Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as methanol, in a 10 mL volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Bring the solution to volume with the same solvent and mix thoroughly.

-

Store the stock solution at 2-8 °C, protected from light.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions).

-

A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solutions (from Plant Material)

-

Accurately weigh approximately 1.0 g of powdered plant material.

-

Transfer the powder to a suitable extraction vessel.

-

Add 25 mL of methanol (or another suitable extraction solvent).

-

Extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase (initial conditions).

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Suggested Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 5.0 | 80 | 20 |

| 20.0 | 50 | 50 |

| 25.0 | 20 | 80 |

| 28.0 | 90 | 10 |

| 30.0 | 90 | 10 |

Method Validation Parameters

For quantitative analysis, the developed method should be validated according to ICH guidelines. The following parameters should be assessed:

| Validation Parameter | Typical Acceptance Criteria |

| System Suitability | %RSD of peak area and retention time for replicate injections of a standard solution < 2%. Tailing factor ≤ 2. Theoretical plates > 2000. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |

| Precision (Repeatability and Intermediate Precision) | %RSD ≤ 2% for the analysis of replicate samples. |

| Accuracy (Recovery) | Mean recovery between 98% and 102%. |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector. |

| Robustness | The method should be insensitive to small, deliberate changes in parameters such as mobile phase composition, pH, flow rate, and column temperature. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

Caption: General workflow for the quantification of this compound by HPLC-UV.

Signaling Pathway Context

While a specific signaling pathway directly modulated by this compound is not extensively detailed in the provided search results, it is generally implicated in pathways related to antioxidant and anti-inflammatory responses. The diagram below represents a simplified, conceptual relationship.

Caption: Conceptual diagram of this compound's influence on cellular pathways.

References

Application Note: A Proposed LC-MS/MS Protocol for the Detection and Quantification of Icariside B1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection and quantification of Icariside B1 in biological matrices. This compound is a bioactive flavonoid glycoside with potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. As no specific, validated protocol for this compound is readily available in the current scientific literature, this protocol has been developed based on established methodologies for structurally similar compounds, such as Icariin, Icariside I, and Icariside II. It provides a robust starting point for researchers to develop and validate a quantitative assay for this compound in various research applications, including pharmacokinetic studies.

Introduction

This compound is a naturally occurring flavonoid glycoside found in several plant species, notably within the Epimedium genus.[1] Its therapeutic potential is a subject of growing interest in cancer research and for treating inflammatory diseases and conditions related to oxidative stress.[1] To facilitate further investigation into its pharmacokinetics, metabolism, and efficacy, a reliable and sensitive analytical method for its quantification in biological samples is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for such analyses. This application note provides a detailed experimental protocol for the LC-MS/MS analysis of this compound, adapted from established methods for related compounds.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from plasma or serum samples.

-

Sample Thawing: Thaw frozen plasma or serum samples on ice.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

-

Internal Standard (IS) Addition: Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like Daidzein at a concentration of 100 ng/mL in methanol).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.05% formic acid).[2]

-

Final Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A UPLC or HPLC system capable of binary gradient elution.

-

Column: A ZORBAX SB-C18 column (3.5 µm, 2.1 mm x 100 mm) or equivalent is recommended.[2] A C18 guard column (5 µm, 4.0 mm x 2.0 mm) can be used to protect the analytical column.[2]

-

Mobile Phase A: Water with 0.05% formic acid.[2]

-

Mobile Phase B: Acetonitrile with 0.05% formic acid.[2]

-

Gradient: A gradient elution may be necessary to optimize separation. A starting point could be an isocratic elution with 50:50 (A:B).[2]

-

Flow Rate: 0.25 mL/min.[2]

-

Column Temperature: 30°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is a good starting point based on similar compounds.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MRM Transitions: These will need to be optimized for this compound. As a starting point, direct infusion of an this compound standard into the mass spectrometer is required to determine the precursor ion ([M+H]+) and the most abundant product ions. For structurally similar compounds, the following transitions have been used:

Data Presentation

The following table summarizes quantitative data from LC-MS/MS analyses of structurally related compounds, which can serve as a reference for the development of an this compound method.

| Analyte | Retention Time (min) | MRM Transition (m/z) | LLOQ (ng/mL) | Linearity (ng/mL) |

| Icariin | 1.21[2] | 677.1 → 531.1[4] | 1.0[2] | 1.03–1032[3] |

| Icariside I | 1.88[2] | Not specified | 0.5[2] | 0.5-1000[5] |

| Icariside II | 2.34[2] | 515.1 → 369.1[4] | 0.5[2] | 1.03–1032[3] |

| Daidzein (IS) | 1.35[2] | 463.1 → 301.1 (for diosmetin-7-O-β-d-glucopyranoside as IS)[3] | - | - |

Method Validation

Once the initial parameters are established, a full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). This should include assessments of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the LC-MS/MS analysis of this compound in biological matrices. By leveraging established methods for structurally similar flavonoids, this guide offers a solid foundation for researchers to develop and validate a robust and reliable quantitative assay. The successful implementation of this method will be crucial for advancing the understanding of this compound's pharmacokinetic profile and its potential as a therapeutic agent.

References

- 1. This compound | 109062-00-2 | JEA06200 | Biosynth [biosynth.com]

- 2. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Icariside II in Mouse Models

A Note on Icariside B1: A comprehensive review of scientific literature did not yield any studies detailing the in vivo administration of this compound in mouse models. The research landscape is instead focused on the closely related and extensively studied compound, Icariside II (also known as Baohuoside I). Icariside II is a major in vivo metabolite of Icariin, a primary active component of plants from the Epimedium genus.[1][2]

Therefore, the following application notes and protocols are provided for Icariside II as a well-researched alternative with significant therapeutic potential demonstrated in various mouse models.

Application Notes: Icariside II in Preclinical Mouse Models

Introduction: Icariside II (ICS II) is a flavonoid glycoside that has garnered considerable attention for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] As a primary metabolite of Icariin, Icariside II often exhibits greater bioavailability and potent biological effects.[3][4] These characteristics make it a compelling candidate for therapeutic development. This document provides a summary of its application in various mouse models and detailed protocols for its administration.

Therapeutic Applications in Mouse Models:

-

Neurodegenerative Diseases: In transgenic mouse models of Alzheimer's disease (APP/PS1), chronic oral administration of Icariside II has been shown to ameliorate cognitive deficits, reduce amyloid-beta (Aβ) plaque burden, and inhibit neuronal degeneration.[1]

-

Oncology: Icariside II demonstrates anti-tumor effects in xenograft mouse models. For instance, in models of non-small cell lung cancer and hepatocellular carcinoma, treatment with Icariside II has been found to reduce tumor volume and weight.[1][5]

-

Metabolic Diseases: In db/db mice, a model for type 2 diabetes, Icariside II administration has been shown to attenuate hyperglycemia, improve insulin sensitivity, and protect against hepatic steatosis.

Data Presentation: Summary of In Vivo Studies with Icariside II

| Mouse Model | Condition | Icariside II Dosage | Administration Route | Duration | Key Quantitative Findings | Reference |

| APP/PS1 Transgenic | Alzheimer's Disease | 10, 30 mg/kg/day | Oral | 3 months | Significantly decreased Aβ production; Increased ADAM10 expression. | [1] |

| Nude Mice (HCC Xenograft) | Hepatocellular Carcinoma | 25 mg/kg/day | Intraperitoneal | 30 days | Remarkable reduction in tumor volume and weight. | [1] |

| db/db mice | Type 2 Diabetes | 10, 20, 40 mg/kg/day | Oral | 7 weeks | Dose-dependently attenuated hyperglycemia and dyslipidemia. | |

| Lewis Lung Cancer (LLC) | Non-Small Cell Lung Cancer | 20, 40 mg/kg | Intraperitoneal | Not Specified | Potentiated anti-PD-1 antitumor effect. | [6] |

| Ovariectomized (OVX) mice | Osteoporosis | Not Specified | Not Specified | Not Specified | Reduced estrogen-deficiency-induced lipogenesis. | [7] |

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Icariside II

This protocol describes the standard procedure for administering Icariside II to mice via oral gavage.

Materials:

-

Icariside II powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium, 0.9% normal saline)

-

Distilled water

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Adjustable micropipettes and sterile tips

-

Animal balance

-

Oral gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)

-

1 mL syringes

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.

-

Vehicle Preparation: Prepare the desired vehicle. For a 0.5% carboxymethylcellulose (CMC) solution, dissolve 0.5 g of CMC in 100 mL of distilled water. Stir until fully dissolved.

-

Icariside II Suspension Preparation:

-

Calculate the total amount of Icariside II needed based on the number of mice, their average weight, the dosage, and the total number of administration days.

-

On each day of administration, weigh the required amount of Icariside II powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to achieve the desired final concentration. For example, to prepare a 2 mg/mL solution for a 10 mg/kg dose in a 25 g mouse (0.125 mL administration volume), suspend 2 mg of Icariside II in 1 mL of vehicle.

-

Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity. If solubility is an issue, brief sonication can be applied.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to calculate the precise volume of the Icariside II suspension to be administered. The recommended maximum oral gavage volume for a mouse is 10 mL/kg.

-

Restrain the mouse securely by scruffing the neck and back to immobilize the head and straighten the esophagus.

-

Attach the gavage needle to the syringe containing the calculated dose.

-

Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.

-

Once the needle is in the esophagus (resistance should not be felt), slowly dispense the liquid.

-

Smoothly and gently withdraw the gavage needle.

-